瑞尼替克

描述

Renitek, commonly referred to as renin, is an aspartyl proteinase that plays a crucial role in the regulation of blood pressure by catalyzing the conversion of angiotensinogen to angiotensin II, a hormone involved in blood pressure control . Renin inhibitors are therefore of significant interest for the treatment of hypertension . Renin is synthesized as a precursor molecule, which is then processed into its active form . The molecular biology of renin has been extensively studied, revealing insights into its gene and protein structure, synthesis, precursor processing, and transcriptional control .

Synthesis Analysis

Renin is initially synthesized as a single-chain polypeptide with a molecular weight approximately 10,000 daltons larger than the active enzyme, which is around 40,000 daltons . The precursor form, known as pre-prorenin, undergoes cleavage to become the active enzyme . The synthesis of renin inhibitors, such as BILA 2157 BS, has been achieved through a highly convergent and stereoselective process, which includes an enzyme-catalyzed hydrolysis step to produce homochiral succinic acid derivatives .

Molecular Structure Analysis

The three-dimensional structure of renin has been elucidated using X-ray crystallography and molecular dynamics techniques . Renin shares a highly conserved structural core and active site with other aspartyl proteinases, although surface residues critical for specificity vary significantly . Knowledge of renin's actual structure is essential for the rational design of inhibitors .

Chemical Reactions Analysis

Renin's enzymatic activity involves the hydrolysis of peptide bonds in synthetic substrates that mimic portions of its natural substrate, angiotensinogen . The kinetics of renin's reaction with various synthetic peptide substrates have been studied, revealing that the enzyme's maximum affinity is achieved only with the full tetradecapeptide molecule of its natural substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of renin are closely related to its structure and function as an enzyme. The molecular dynamics and crystallographic data have provided insights into the stability of renin's structure, including disordered regions that border a solvent channel . The enzyme's specificity and catalytic mechanism are determined by its three-dimensional structure and the arrangement of residues at the active site .

科学研究应用

1. 在高血压和糖尿病中的应用

研究表明,瑞尼替克(依那普利马来酸盐)可有效治疗患有 2 型糖尿病合并动脉高血压的患者。一项针对 20 名服用瑞尼替克 16 周的患者的研究表明,平均收缩压和舒张压显着降低,24 小时动脉压曲线得到改善,空腹血糖水平降低。这表明瑞尼替克作为降压药对糖尿病患者有效,且对脂质、嘌呤和电解质代谢没有不利影响 (查佐娃、米奇卡和杜伊什维利,2004)。

2. 高血压中的神经体液和电解质平衡

另一项研究评估了瑞尼替克对原发性高血压 (EH) 患者的降压作用,重点关注神经调节系统和电解质平衡。研究结果表明,瑞尼替克对基线尿液中醛固酮、肾上腺素、去甲肾上腺素和钠排泄量较高的患者更有效。这与血浆肾素活性和钠排泄的刺激以及醛固酮、肾上腺素和去甲肾上腺素浓度的降低有关。该研究提供了瑞尼替克在高血压中作用的生理机制的见解 (李等人,1996)。

3. 对中枢血流动力学和心脏功能的影响

发现瑞尼替克可以改善高血压患者的中枢血流动力学。一项针对 60 名患者的研究表明,瑞尼替克不仅减少了心绞痛和心绞痛的频率,而且还对心肌的能量消耗产生了积极影响,降低了总外周血管阻力,并减少了左心室心肌的质量。这些发现强调了瑞尼替克在增强高血压患者心脏功能方面的潜在益处 (马拉亚等人,1996)。

作用机制

Renitek, also known as Enalapril, is a prodrug used to treat hypertension and congestive heart failure . This article will delve into the mechanism of action of Renitek, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

Renitek primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

Renitek, being a prodrug, is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits ACE, hindering the production of Angiotensin II , a key component of the RAAS that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . This action helps to reduce blood pressure and blood fluid volume .

Biochemical Pathways

The inhibition of ACE by enalaprilat leads to a decrease in plasma angiotensin II, which results in increased plasma renin activity due to the removal of negative feedback of renin release, and decreased aldosterone secretion . This modulation of the RAAS pathway ultimately leads to the lowering of blood pressure.

Pharmacokinetics

Renitek, as an orally-active prodrug, is rapidly converted into its active form, enalaprilat, primarily in the liver . The onset of antihypertensive activity is usually seen at one hour, with peak reduction of blood pressure achieved by 4 to 6 hours after administration . The duration of effect is dose-related, and at recommended doses, antihypertensive and haemodynamic effects have been shown to be maintained for at least 24 hours .

Result of Action

The molecular and cellular effects of Renitek’s action involve a reduction in peripheral arterial resistance, leading to a decrease in blood pressure . In patients with heart failure, Renitec reduces afterload by decreasing systemic vascular resistance and preload, and increases cardiac output .

Action Environment

The action of Renitek can be influenced by various environmental factors. For instance, the presence of other medications can affect the efficacy and stability of Renitek. It is also important to note that Renitek’s effectiveness can be influenced by the patient’s physiological state, such as kidney function, which can affect the drug’s metabolism and excretion .

属性

IUPAC Name |

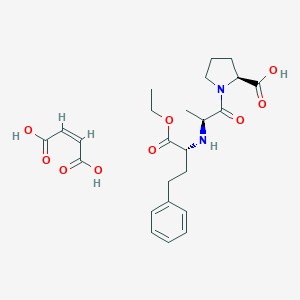

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-BMSLDGIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Renitek | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Renitek (enalapril maleate) is an angiotensin-converting enzyme (ACE) inhibitor. [, , , , ]. ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Renitek reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure [, , , , ]. This effect also benefits patients with conditions like diabetic nephropathy by reducing intraglomerular hypertension and proteinuria [, ].

ANone: The provided research focuses on the clinical effects of Renitek and doesn't delve into its detailed structural characterization, such as molecular formula, weight, or spectroscopic data. For comprehensive information on these aspects, please refer to resources like the PubChem database or the manufacturer's prescribing information.

A: Studies show that Renitek effectively lowers both daytime and nighttime blood pressure, improving the 24-hour blood pressure profile []. It exhibits a positive inotropic effect, reduces total peripheral vascular resistance, and diminishes pre- and afterload on the myocardium []. In patients with type 2 diabetes and hypertension, Renitek significantly lowers mean systolic and diastolic pressure and improves fasting glucose levels [].

A: Research indicates that Renitek demonstrates a preventive effect on the pathological remodeling of the myocardium in patients with ischemic heart disease []. It improves the total contractility and morphofunctional state of the left ventricular myocardium []. In patients with endomyocardial fibrosis, Renitek improves ventricular diastolic function and significantly reduces pulmonary artery pressure [].

A: Yes, several studies explored Renitek in combination therapies. A study in elderly hypertensive patients found that combining Renitek with hydrochlorothiazide effectively lowered blood pressure, although other combinations proved more cost-effective []. Another investigation involving patients with resistant hypertension and abdominal obesity explored the efficacy of Renitek combined with amlodipine, hydrochlorothiazide, and aliskiren, a direct renin inhibitor [].

A: Research suggests that Renitek's hypotensive effect may be linked to its influence on certain neuroregulatory systems and electrolyte balance [, ]. Studies observed a more pronounced hypotensive effect in patients with higher baseline urinary excretion of aldosterone, adrenaline, noradrenaline, and sodium [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

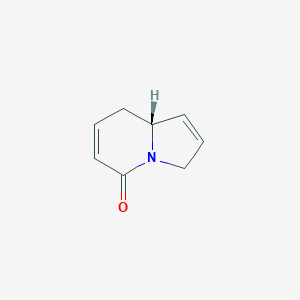

![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)